1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one is a synthetic organic compound that features a thiadiazole ring, a piperazine ring, and a bromophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate reagents.
Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.
Bromophenyl Group Addition: The final step often involves coupling the bromophenyl group to the intermediate product through a carbonylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazole or piperazine rings.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures might:
Interact with Enzymes: Inhibit or activate specific enzymes.
Bind to Receptors: Modulate receptor activity.
Affect Cellular Pathways: Influence signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-phenylethan-1-one: Lacks the bromine atom.
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of bromine.
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one: Contains a fluorine atom instead of bromine.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAPBEHPXMEGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.